molecular formula C12H18N2O3 B2769285 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one CAS No. 2361655-84-5

2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

Cat. No. B2769285
CAS RN: 2361655-84-5
M. Wt: 238.287
InChI Key: FLMWIPFYUZNWIX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, also known as DPA-714, is a compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in the brain and other tissues. In

Mechanism Of Action

The mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is through its selective binding to the translocator protein (TSPO), which is expressed in the brain and other tissues. TSPO is involved in the regulation of mitochondrial function, oxidative stress, and inflammation. By binding to TSPO, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one modulates these processes, leading to its therapeutic effects. The exact mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is still under investigation, but it is believed to involve the regulation of intracellular calcium levels, the modulation of mitochondrial function, and the regulation of inflammatory cytokines.
Biochemical and Physiological Effects
2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of mitochondrial function, the reduction of oxidative stress, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells. These effects are mediated through its binding to TSPO, which is involved in the regulation of these processes.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has several advantages for lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its high cost, the complexity of its synthesis, and the lack of standardized protocols for its use in lab experiments.

Future Directions

There are several future directions for the research and development of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, including the investigation of its therapeutic potential in other medical conditions, the optimization of its synthesis method, the development of standardized protocols for its use in lab experiments, and the exploration of its potential as a diagnostic tool for neurodegenerative diseases. Additionally, there is a need for further research into the mechanism of action of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, which could lead to the development of more effective and targeted therapies for a variety of medical conditions.
Conclusion
In conclusion, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a compound with significant potential for therapeutic applications in a variety of medical conditions. Its selective binding to TSPO and its ability to modulate intracellular calcium levels, mitochondrial function, and inflammatory cytokines make it a promising candidate for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders. While there are limitations to its use in lab experiments, there are also opportunities for further research and development to optimize its synthesis, standardize its protocols, and explore its potential as a diagnostic tool.

Synthesis Methods

The synthesis of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1,3-diaminopropane, followed by cyclization with acetylacetone and reaction with propionic anhydride. The final product is obtained after purification by column chromatography. The synthesis of 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.

Scientific Research Applications

2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. In neurodegenerative diseases, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, which are major contributors to neuronal damage. In cancer, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing angiogenesis. In inflammatory disorders, 2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one has been shown to reduce inflammation and pain by modulating the immune response.

properties

IUPAC Name

2,2-dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-9(15)14-7-5-12(6-8-14)13-10(16)11(2,3)17-12/h4H,1,5-8H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWIPFYUZNWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2(O1)CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one

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